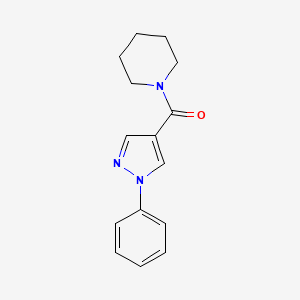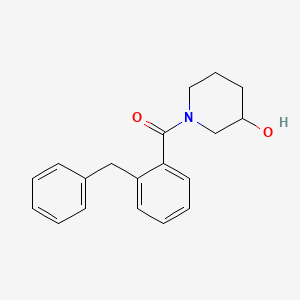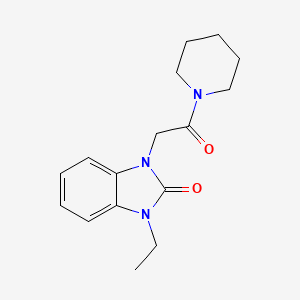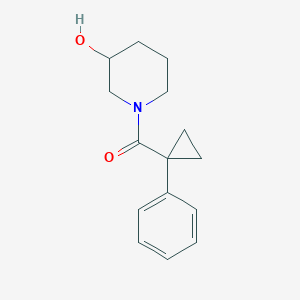![molecular formula C13H14N2O2 B7514811 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide, also known as MFPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxamides and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is not yet fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2 and iNOS. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as serotonin and noradrenaline, in the brain, leading to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide. One potential area of research is the development of this compound as a potential therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of novel derivatives of this compound with improved solubility and potency could lead to the discovery of new therapeutic agents with a wide range of applications.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biochemical and physiological effects. Its anti-inflammatory, antinociceptive, and antidepressant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved properties.
Méthodes De Synthèse
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetyl-5-methylfuran with ethylamine, followed by the reaction with 3-pyridinecarboxylic acid. The final product is obtained through the purification of the crude product using column chromatography.
Applications De Recherche Scientifique
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antinociceptive, and antidepressant properties. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-6-12(17-9)10(2)15-13(16)11-4-3-7-14-8-11/h3-8,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQKEJGDCYQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)



